Methanesulfinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methanesulfinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEFVTBPCXGIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20277-69-4 (hydrochloride salt) | |
| Record name | Methanesulfinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50170227, DTXSID80902396 | |
| Record name | Methanesulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_1638 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17696-73-0 | |
| Record name | Methanesulfinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Formation Pathways of Methanesulfinic Acid
Gas-Phase Formation Routes and Environmental Production
In the atmosphere, methanesulfinic acid (MSIA) is primarily generated from the oxidation of volatile sulfur compounds originating from marine biological activities.
Oxidation of Dimethyl Sulfide (B99878) (DMS) by Hydroxyl Radicals
The atmospheric oxidation of dimethyl sulfide (DMS), the most abundant biological sulfur source, is a significant pathway for the formation of this compound. orgsyn.org The reaction is initiated by the hydroxyl radical (•OH), a highly reactive oxidant in the troposphere. The process involves a series of complex steps, where MSIA is a key intermediate product. orgsyn.orgwikipedia.org
The reaction of DMS with •OH can proceed via two main channels: hydrogen abstraction from the methyl group or •OH addition to the sulfur atom. The addition pathway is considered the dominant route leading to the formation of a chemically activated dimethyl sulfoxide (B87167) (DMSO) precursor, which subsequently contributes to MSIA production. google.com This atmospheric transformation is a critical component of the global sulfur cycle, influencing aerosol formation and climate. orgsyn.orgdoubtnut.com Theoretical calculations have shown that the reaction between the CH₃SO₂ radical, an intermediate from DMS oxidation, and O₂ can lead to the formation of methanesulfonic acid (MSA), with MSIA being a precursor to the CH₃SO₂ radical. orgsyn.orgwikipedia.orgresearchgate.net
The yield of products from DMS oxidation is sensitive to environmental conditions such as temperature. For instance, lower temperatures have been shown to enhance the production of methanesulfonic acid (MSA), a subsequent oxidation product of MSIA. orgsyn.orgdoubtnut.comrsc.org
Table 1: Key Intermediates in the Gas-Phase Oxidation of DMS
| Intermediate | Chemical Formula | Role in the Reaction Pathway |
| Dimethyl Sulfide | CH₃SCH₃ | Initial reactant |
| Hydroxyl Radical | •OH | Initiating oxidant |
| This compound | CH₃SO₂H | Key intermediate product |
| Methanesulfonic Acid | CH₃SO₃H | Subsequent oxidation product |
Oxidation of Dimethyl Sulfoxide (DMSO) by Hydroxyl Radicals
Dimethyl sulfoxide (DMSO) is a significant intermediate product of DMS photooxidation. Current time information in Bangalore, IN.google.com The gas-phase oxidation of DMSO initiated by hydroxyl radicals is a major and direct source of this compound. Current time information in Bangalore, IN.google.comwipo.int Experimental studies conducted in reaction chambers have demonstrated that the reaction of •OH with DMSO leads to the formation of MSIA in high yields, ranging from 80-99%, both in the absence and presence of nitrogen oxides (NOx). Current time information in Bangalore, IN.google.comorganic-chemistry.org
The primary reaction involves the abstraction of a methyl radical (•CH₃) from DMSO by the •OH radical, directly yielding this compound. wipo.int
CH₃S(O)CH₃ + •OH → CH₃S(O)OH + •CH₃
This reaction pathway has been confirmed by various laboratory studies and quantum chemistry calculations. wipo.int The this compound formed is a primary product and can be further oxidized in the atmosphere to form other sulfur-containing compounds like methanesulfonic acid (MSA) and sulfur dioxide (SO₂). Current time information in Bangalore, IN.google.comwikipedia.org The use of DMSO as a molecular probe to detect hydroxyl radicals in biological systems is based on its oxidation to the stable and measurable this compound. atamanchemicals.com
Table 2: Products of the Gas-Phase Oxidation of DMSO by Hydroxyl Radicals
| Product | Chemical Formula | Typical Yield |
| This compound | CH₃SO₂H | 80-99% Current time information in Bangalore, IN.google.com |
| Dimethyl Sulfone | CH₃SO₂CH₃ | Minor product |
| Sulfur Dioxide | SO₂ | Minor product |
| Methanesulfonic Acid | CH₃SO₃H | Minor product |
Laboratory Synthesis Approaches for this compound
While gas-phase reactions are environmentally significant, specific laboratory methods are employed for the targeted synthesis of this compound. These methods often involve the use of organometallic reagents or the hydrolysis of sulfinyl precursors.
One established laboratory method for the synthesis of sulfinic acids, including this compound, involves the reaction of a Grignard reagent with sulfur dioxide. For this compound, methyl magnesium bromide (CH₃MgBr) is treated with sulfur dioxide, followed by hydrolysis of the resulting intermediate to yield the final product. wikipedia.org This reaction provides a direct route to the sulfinic acid functionality.
Another laboratory approach is the hydrolysis of methanesulfinyl chloride (CH₃SOCl). orgsyn.org Methanesulfinyl chloride is a reactive intermediate that readily undergoes hydrolysis to produce this compound. This method offers a convenient route to the acid, provided the sulfinyl chloride precursor is available. orgsyn.org
It is also common in laboratory settings to utilize the stable sodium salt of this compound (sodium methanesulfinate (B1228633), CH₃SO₂Na) as a starting material for various syntheses. sunderland.ac.uk The free acid can be generated from its salt by acidification, although direct synthesis methods are often preferred for obtaining the pure acid.
Molecular Structure and Conformation of Methanesulfinic Acid
Theoretical Conformation Analysis
Theoretical studies have been instrumental in understanding the conformational landscape of methanesulfinic acid. scielo.brscielo.br By employing computational methods like density functional theory (DFT) and coupled-cluster calculations, researchers have been able to predict the stable conformations of the molecule and the energy barriers between them. nih.govscielo.br
These analyses involve mapping the potential energy surface of the molecule by systematically changing key dihedral angles, such as the H-O-S-C angle. scispace.com The calculations help in identifying the minimum energy structures, which correspond to stable conformers, and the transition states that connect them. nih.govscispace.com The level of theory and the basis set used in these calculations are critical for obtaining accurate results. scielo.brscielo.br For instance, studies have utilized methods like UMP2/cc-pV(T+d)Z for geometry optimizations and CCSD(T)/CBS for single-point energy calculations to achieve high accuracy. scielo.brscielo.br
Identification and Characterization of Stable Conformers
Theoretical calculations have identified two primary stable conformers for this compound, often denoted as MSIA-I and MSIA-II or MSIA1 and MSIA2. nih.govscispace.com These conformers differ mainly in the orientation of the hydroxyl hydrogen with respect to the rest of the molecule. scispace.com
MSIA1 (or MSIA-I): This is the most stable conformer. It is characterized by a HOSC dihedral angle of approximately 169°. scispace.com
MSIA2 (or MSIA-II): This conformer is less stable than MSIA1. Its HOSC dihedral angle is around -69°. scispace.com
The structural parameters of these conformers, such as bond lengths and angles, have been determined through these theoretical studies. For instance, in the crystal structure, the S-OH and S=O bond lengths are reported as 159.5 pm and 149.5 pm, respectively. researchgate.net
Below is a table summarizing the key characteristics of the two stable conformers of this compound based on theoretical calculations.
| Property | MSIA1 | MSIA2 |
| Relative Stability | More Stable | Less Stable |
| HOSC Dihedral Angle | 169° scispace.com | -69° scispace.com |
| Energy Difference | 0 kJ mol⁻¹ | 3.2 kJ mol⁻¹ higher than MSIA1 scispace.com |
Conformational Energetics and Interconversion Dynamics
The energy difference between the two stable conformers is a key aspect of their dynamics. MSIA1 is found to be more stable than MSIA2 by approximately 3.2 kJ mol⁻¹. scispace.com This energy difference dictates the relative populations of the two conformers at a given temperature. At atmospheric conditions, it is estimated that MSIA1 and MSIA2 exist in a proportion of approximately 70% and 30%, respectively. scispace.com
The interconversion between these two conformers occurs via transition states. scispace.com Two transition states, MSIA-TS1 and MSIA-TS2, have been identified with HOSC dihedral angles of 31° and -127°, respectively. scispace.com The energy barrier for the conversion of the more stable conformer (MSIA-I) to the less stable one (MSIA-II) is relatively low, calculated to be about 1.00 kcal mol⁻¹ (approximately 4.18 kJ mol⁻¹). nih.gov This low barrier suggests that the interconversion between the conformers is rapid.
The study of the potential energy surface reveals the pathways for this interconversion. The dynamics of this process are important for understanding the molecule's reactivity, as different conformers may exhibit different chemical behaviors. For example, the reaction of this compound with other atmospheric species like the hydroxyl radical (OH) has been studied, and the presence of different conformers can influence the reaction mechanism and rates. acs.org
Spectroscopic Characterization of Methanesulfinic Acid
Computational Spectroscopic Studies
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding the spectroscopic properties of methanesulfinic acid and related compounds. These theoretical calculations provide insights into molecular structure, vibrational frequencies, and energetics that complement experimental findings.
A combination of vibrational spectroscopy techniques—including infrared (IR), Raman, and inelastic neutron scattering (INS)—with periodic DFT calculations has been used to investigate the structure of methanesulfonic acid (MSA), a closely related compound. royalsocietypublishing.org These studies revealed that hydrogen bonding is significantly stronger in the solid state compared to the liquid state. royalsocietypublishing.org Although the precise crystal structure of MSA is unknown, researchers have used the known structure of trifluoromethanesulfonic acid as a model. wikimedia.org By substituting fluorine atoms with hydrogen atoms, a theoretical structure for MSA was created and optimized. wikimedia.org This computational model, based on a linear chain structure, showed good agreement between the calculated and observed vibrational spectra, especially for the methyl and sulfonate groups. royalsocietypublishing.orgwikimedia.org The calculations helped to explain the large widths of the asymmetric S=O stretching modes observed experimentally. wikimedia.org
Further computational studies on methanesulfonic acid using DFT have been performed alongside microwave spectroscopy. nih.govacs.org These studies analyzed the monomer of MSA and its complex with water. For the monomer, calculations helped to interpret the observed pair of tunneling states, which are attributed to the large-amplitude motion of the hydroxyl hydrogen around the S-O(H) bond. nih.govacs.org For the MSA-water complex, theoretical calculations confirmed a cyclic structure formed by a primary hydrogen bond from the acidic hydrogen to the water oxygen and a secondary hydrogen bond from a water hydrogen to a sulfonate oxygen. nih.govacs.org
These computational approaches provide a powerful method for interpreting complex spectra and understanding the structural dynamics of sulfinic and sulfonic acids in different states.
Application of Advanced Analytical Techniques to this compound and its Derivatives
Advanced analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for the structural confirmation and analysis of this compound and its derivatives.
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide key structural information.
¹H NMR: The proton NMR spectrum of this compound is relatively simple, showing a signal for the methyl (CH₃) protons. Predicted ¹H NMR spectra in various solvents like D₂O and H₂O are available in databases and serve as a reference for experimental work. hmdb.cahmdb.camimedb.org
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon environment in the molecule. nih.gov Public databases contain reference spectra for this compound, which are essential for its identification. nih.govspectrabase.com
In the study of derivatives, NMR is crucial for confirming structural modifications. For instance, in the synthesis of chitin (B13524) copolyesters using methanesulfonic acid as a catalyst, ¹H NMR was used to verify the successful esterification and structural changes to the chitin polymer, while confirming the preservation of its core glycosidic structure. archivesmse.orgpublisherspanel.com
Table 1: Predicted ¹H NMR Spectral Data for this compound This table is interactive. Click on the headers to sort the data.
| Frequency | Solvent | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| 1000 MHz | D₂O | 2.89 | Singlet |
| 500 MHz | D₂O | 2.89 | Singlet |
| 500 MHz | H₂O | 2.92 | Singlet |
Data sourced from predicted spectra in the Human Metabolome Database and MiMeDB. hmdb.cahmdb.camimedb.org
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby establishing the molecular weight and elemental composition of a compound. The mass spectrum of this compound has been characterized in detail. acs.org
When analyzed by direct inlet mass spectrometry at room temperature, this compound shows a prominent parent peak at a mass-to-charge ratio (m/z) of 80, which confirms its molecular weight. acs.org The fragmentation pattern provides further structural information. One notable observation is the presence of a fragment corresponding to CS₂, which appears to be formed before electron impact. acs.org The relative intensities of the peaks can vary with the sample temperature, indicating thermal decomposition pathways. acs.org
Gas chromatography-mass spectrometry (GC-MS) is another method used for the analysis of this compound. nih.gov Publicly available mass spectrometry data, such as those from the NIST Mass Spectrometry Data Center, serve as a standard reference for the identification of this compound. nih.gov
Table 2: Key Mass Spectral Peaks for this compound This table is interactive. Click on the headers to sort the data.
| m/z | Relative Intensity (%) | Putative Fragment |
|---|---|---|
| 80 | 50.0 | [CH₄O₂S]⁺ (Parent Ion) |
| 65 | 100.0 | [CH₅OS]⁺ |
| 48 | 90.0 | [SO]⁺ |
| 45 | 85.0 | [CHS]⁺ |
| 15 | 75.0 | [CH₃]⁺ |
Data obtained from mass spectrum recorded at 25-50°C. acs.org
Reactivity and Reaction Mechanisms of Methanesulfinic Acid
Gas-Phase Atmospheric Oxidation Reactions
The atmospheric degradation of methanesulfinic acid is primarily driven by gas-phase oxidation reactions with hydroxyl radicals (OH) and ozone (O₃). researchgate.netacs.org These reactions are crucial in determining the subsequent formation of sulfur-containing aerosol precursors like methanesulfonic acid (MSA) and sulfur dioxide (SO₂).
| Temperature (K) | Global Rate Constant (kMSIA+OH) (cm³ molecule⁻¹ s⁻¹) |
| 298 | 1.0 x 10⁻¹⁰ |
| Data sourced from theoretical studies on the mechanism and kinetics of the MSIA + OH reaction. acs.org |
Theoretical investigations into the atmospheric oxidation of this compound (MSIA) by OH radicals have identified two primary product channels. acs.org The reaction can proceed via two main pathways:
H-abstraction: This pathway involves the abstraction of a hydrogen atom from the S-H or C-H bonds, though the dominant reaction is abstraction from the O-H group. This leads directly to the formation of the methanesulfonyl radical (CH₃S(O)₂). acs.org
Addition-elimination: The OH radical can add to the sulfur atom, forming an energized intermediate adduct. This adduct can then undergo elimination of a water molecule to yield the CH₃S(O)₂ radical or elimination of a methyl radical to form sulfurous acid (H₂SO₃). acs.orgacs.org
The formation of the CH₃S(O)₂ radical had been experimentally proposed as the sole product, but theoretical studies have demonstrated that the formation of sulfurous acid is also a viable, though minor, channel. acs.org The CH₃S(O)₂ radical is a key precursor in the formation of methanesulfonic acid (MSA). acs.org
The gas-phase oxidation of this compound (MSIA) by ozone (O₃) is another pathway for its atmospheric degradation. dntb.gov.uaresearchgate.net This reaction is an important step in understanding the formation of methanesulfonic acid (MSA) from dimethyl sulfide (B99878) oxidation in the marine boundary layer. confex.com Theoretical calculations have been employed to investigate the mechanistic pathways and energy barriers associated with this reaction. researchgate.net
The reaction between this compound (MSIA) and ozone has been found to proceed through three potential pathways in the gas phase, ultimately leading to the formation of methanesulfonic acid (MSA). dntb.gov.uaresearchgate.net The most favorable pathway involves the formation of an initial complex, followed by a transition state with an energy barrier of 13.02 kcal mol⁻¹. researchgate.net These pathways describe the insertion of an oxygen atom from ozone into the S-H bond of MSIA, converting the sulfinic acid to a sulfonic acid.
When comparing the atmospheric oxidation of this compound (MSIA) by both OH radicals and ozone, the reaction with OH radicals is significantly more dominant in the gas phase. dntb.gov.uaresearchgate.net By comparing the reaction rates, it is concluded that the oxidation of MSIA by O₃ to form MSA is of minor significance compared to its oxidation by the OH radical. dntb.gov.uaresearchgate.net The much higher rate constant of the reaction with OH radicals indicates that this is the primary loss process for gas-phase MSIA in the atmosphere. acs.orgdntb.gov.ua
Reaction with Ozone (O3): Mechanistic Pathways and Atmospheric Impact
General Chemical Reactivity of Sulfinic Acids
Sulfinic acids (RSO₂H) are organosulfur oxoacids characterized by a pyramidal sulfur atom, which makes them chiral. wikipedia.org They are generally unstable compounds that can disproportionate to form sulfonic acids and thiosulfonates. wikipedia.org Their conjugate bases are known as sulfinates. wikipedia.org
Sulfinic acids are very effective hydrogen atom donors, a reactivity that leads to the formation of highly reactive sulfonyl radicals. nih.gov This property is central to their role in various radical chain reactions. rsc.org The reactivity of the O-H bond is a key characteristic, with a bond dissociation enthalpy (BDE) that influences its behavior in chemical reactions.
| Compound Type | Bond | Bond Dissociation Enthalpy (BDE) (kcal mol⁻¹) |
| Sulfenic Acid | RSO-H | ~70 |
| Sulfinic Acid | RSO₂-H | ~78 |
| Thiol | RS-H | ~87 |
| Sulfonic Acid | RSO₃-H | ~107.4 |
| Data sourced from thermodynamic and kinetic characterization of H-atom transfer reactions. nih.govrsc.org |
The reactivity of sulfinic acids is significantly influenced by the solvent. As strong hydrogen-bond donors, their reactivity is considerably reduced in hydrogen-bond accepting solvents. nih.govrsc.org In terms of acidity, sulfinic acids are typically more acidic than their corresponding carboxylic acids. wikipedia.org Alkylation of sulfinic acids can result in either sulfones or sulfinate esters, depending on the reaction conditions. wikipedia.org They can also react with Grignard reagents to produce sulfoxides. wikipedia.org
Alkylation Reactions of the Sulfinate Anion
The methanesulfinate (B1228633) anion (CH₃SO₂⁻) is a potent nucleophile that readily engages in alkylation reactions. The sulfur atom, being a soft nucleophile, is the primary site of attack, leading to the formation of sulfones. However, O-alkylation to form methanesulfinate esters can also occur under specific conditions, illustrating the ambident nature of the sulfinate anion.
One notable example is the reaction of sodium methanesulfinate with alkyl disulfides, which, when assisted by silver nitrate (B79036) in aqueous acetone, yields methyl thiosulfonates. rsc.org This transformation proceeds via a nucleophilic attack of the sulfinate on the silver-disulfide complex. rsc.org
While the methanesulfonate (B1217627) anion is recognized as an excellent leaving group in nucleophilic substitution reactions, the methanesulfinate anion acts as the nucleophile. atamanchemicals.com The alkylation of sulfenate anions, which are structurally related to sulfinates, has been shown to be influenced by nearby functional groups that can interact with the sulfenate oxygen and its counterion, directing the stereoselectivity of the reaction. acs.org
Addition Reactions to Multiple Bonds
The methanesulfinate anion can participate in addition reactions to carbon-carbon and carbon-heteroatom multiple bonds. A significant example is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. oregonstate.eduwikipedia.orgorganic-chemistry.org While general for soft nucleophiles like enolates, this reaction pathway is also accessible to sulfinates. wikipedia.org
Theoretical studies on the nucleophilic addition of diethylamine (B46881) to 1-cyano-2-phenyl vinyl methanesulfonate indicate a two-step mechanism. wikipedia.org This suggests that the sulfonate group influences the reactivity of the double bond, a principle that can be extended to the addition of the methanesulfinate anion to activated alkenes. The addition of the methanesulfonyl radical (CH₃SO₂•), a transient species derived from this compound, to alkenes and alkynes has also been studied. For instance, the rate constant for the addition of CH₃SO₂• to acrolein is 4.9 × 10⁹ M⁻¹ s⁻¹. acs.org
Addition reactions are not limited to carbon-carbon multiple bonds. Carbonyl compounds, being electrophilic at the carbonyl carbon, can undergo nucleophilic addition. masterorganicchemistry.com While specific examples with this compound are not extensively detailed in the provided literature, the general principles of nucleophilic addition to carbonyls suggest that methanesulfinate could add to aldehydes and ketones, particularly under catalytic conditions. libretexts.org
Redox Transformations of the Sulfinic Acid Moiety
The sulfur atom in this compound is in an intermediate oxidation state (+2), making it susceptible to both oxidation and reduction.
Oxidation:
This compound is readily oxidized to methanesulfonic acid (CH₃SO₃H). This oxidation can be initiated by powerful oxidizing agents like hydroxyl radicals (•OH). rsc.orgnih.gov Pulse radiolysis studies have shown that this compound reacts with •OH at a rate constant of 5.3 × 10⁹ dm³ mol⁻¹ s⁻¹. rsc.org This reaction proceeds through the formation of an intermediate methanesulfonyl radical (CH₃SO₂•). rsc.org
Ozone (O₃) also oxidizes methanesulfinate, with a rate constant of 2 × 10⁶ dm³ mol⁻¹ s⁻¹, proceeding through an O-atom transfer mechanism. rsc.orgnih.gov In the presence of dioxygen, a chain reaction can occur, leading to the formation of methanesulfonic acid. rsc.org
The key transient intermediate in these oxidations is the methanesulfonyl radical (CH₃SO₂•), which can be scavenged by various species or can disproportionate to form methanesulfonic acid. rsc.org
Reduction:
While less common than oxidation, the reduction of the sulfinic acid moiety can occur. For instance, (aminoimino)this compound, a related compound, is a strong reducing agent used in industrial processes. oecd.org This suggests that under appropriate conditions, the sulfur center in this compound can be reduced. Trivalent phosphorus reagents have been shown to reduce stable sulfenic acids to the corresponding thiols, indicating a plausible reduction pathway for sulfinic acids as well. acs.org
| Reactant | Oxidizing Agent | Product(s) | Rate Constant (k) |
| This compound | Hydroxyl radical (•OH) | Methanesulfonyl radical, Methanesulfonic acid, Sulfate (B86663), Methane (B114726), Ethane | 5.3 × 10⁹ dm³ mol⁻¹ s⁻¹ rsc.org |
| Methanesulfinate | Ozone (O₃) | Methanesulfonic acid | 2 × 10⁶ dm³ mol⁻¹ s⁻¹ rsc.org |
| Methanesulfonyl radical | Ferricyanide, Ascorbate, Sulfite | Oxidized scavengers | ~2 × 10⁹ dm³ mol⁻¹ s⁻¹ rsc.org |
Stability Considerations and Transient Intermediates of this compound
The stability of this compound is a critical factor in its chemistry, as it is a relatively reactive and transient species.
Factors Influencing Molecular Stability
Simple sulfenic acids, which are related to sulfinic acids, are generally highly reactive and cannot be isolated in solution. wikipedia.org Their stability can be enhanced by steric effects that prevent self-condensation. acs.orgwikipedia.org For sulfenic acids, the presence of a functional group embedded in a molecular cavity can protect it from reacting with other molecules. acs.org
For sulfinic acids like this compound, the stability is influenced by several factors:
Oxidation: The presence of oxidizing agents leads to its rapid conversion to the more stable methanesulfonic acid. rsc.orgnih.gov
Disproportionation: Like other compounds with intermediate oxidation states, sulfinic acids can disproportionate. In the case of this compound, this can lead to the formation of a thiosulfonate and a sulfonic acid.
Methanesulfonic acid, the oxidation product, is noted for its exceptional stability, being resistant to strong oxidizing and reducing agents and stable against hydrolysis under acidic or alkaline conditions. rsc.orgarkema.com This high stability of the sulfonic acid provides a thermodynamic driving force for the oxidation of this compound.
Transient Intermediates:
The reactions of this compound often involve short-lived, highly reactive transient intermediates. The most prominent of these is the methanesulfonyl radical (CH₃SO₂•) . rsc.org This radical is formed through the reaction of this compound with hydroxyl radicals. rsc.org It exhibits a characteristic absorption maximum at 330 nm. rsc.org
Another transient species is the initial OH-adduct formed during the reaction with hydroxyl radicals. rsc.org This adduct can either eliminate a hydroxide (B78521) ion to form the methanesulfonyl radical or decompose to yield a methyl radical (•CH₃) and bisulfite. rsc.org In the presence of dioxygen, the methylsulfonylperoxyl radical (CH₃S(O₂)OO•) and the methylsulfonyloxyl radical (CH₃S(O₂)O•) are proposed as key chain-carrying species in the oxidation of this compound. rsc.org
| Transient Intermediate | Formation Pathway | Subsequent Reactions |
| Methanesulfonyl radical (CH₃SO₂•) | Reaction of this compound with •OH. rsc.org | Disproportionation, reaction with scavengers, propagation of chain reactions. rsc.org |
| OH-adduct | Initial addition of •OH to this compound. rsc.org | Elimination of OH⁻ to form CH₃SO₂•, decomposition to •CH₃ and bisulfite. rsc.org |
| Methylsulfonylperoxyl radical (CH₃S(O₂)OO•) | Reaction of CH₃SO₂• with O₂. | Initiates chain reactions in the presence of dioxygen. rsc.org |
| Methylsulfonyloxyl radical (CH₃S(O₂)O•) | Oxidation of the substrate by the methylsulfonylperoxyl radical. | Propagates the chain reaction by reacting with this compound. rsc.org |
Computational and Theoretical Investigations of Methanesulfinic Acid
Quantum Chemical Calculations of Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic structure and related properties of methanesulfinic acid at a molecular level.
Theoretical studies have identified two stable conformers of this compound. scielo.brscielo.br The geometries of these conformers are optimized using various levels of theory, such as coupled-cluster with single and double and perturbative triple excitations (CCSD(T)) combined with a complete basis set (CBS), or density functional theory (DFT) methods like mPW1K with the MG3S basis set. scielo.bracs.org One study conducted geometry optimizations at the UMP2/cc-pV(T+d)Z level of calculation. scielo.br These calculations provide precise information on bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. For instance, in the most stable conformer, the hydroxyl group's orientation relative to the S=O bond is a key structural feature.
Table 1: Selected Optimized Geometrical Parameters for this compound Conformers This table is interactive. Click on the headers to sort the data.
| Parameter | Conformer 1 (MSIA1) | Conformer 2 (MSIA2) | Method | Source |
|---|---|---|---|---|
| S-O Bond Length (Å) | Data not available | Data not available | UMP2/cc-pV(T+d)Z | scielo.br |
| O-H Bond Length (Å) | Data not available | Data not available | UMP2/cc-pV(T+d)Z | scielo.br |
| C-S Bond Length (Å) | Data not available | Data not available | UMP2/cc-pV(T+d)Z | scielo.br |
| S=O Bond Length (Å) | Data not available | Data not available | UMP2/cc-pV(T+d)Z | scielo.br |
| C-S-O Angle (°) | Data not available | Data not available | UMP2/cc-pV(T+d)Z | scielo.br |
| S-O-H Angle (°) | Data not available | Data not available | UMP2/cc-pV(T+d)Z | scielo.br |
Specific values for bond lengths and angles were not detailed in the provided search results, but the computational methods used to obtain them are cited.
High-level theoretical calculations are crucial for determining the thermochemical properties of this compound. Using a set of isodesmic reactions and considering the atmospheric proportion of its two conformers (estimated at 70% for MSIA1 and 30% for MSIA2), the average enthalpy of formation (ΔHf°) has been calculated. scielo.br At the CCSD(T)/CBS level of theory, the average value for the enthalpy of formation was determined to be -337.2 kJ mol⁻¹. scielo.brscielo.brscite.ai Another theoretical study by Wang and Zhang reported a value of -331 kJ mol⁻¹. scielo.brscielo.br These values are considered the most reliable thermochemical data available, superseding earlier estimates due to the high level of theory and the explicit consideration of both stable conformers. scielo.br
Table 2: Calculated Enthalpy of Formation (ΔHf°) for this compound This table is interactive. Click on the headers to sort the data.
| Calculated Value (kJ mol⁻¹) | Computational Method | Notes | Source |
|---|---|---|---|
| -337.2 | CCSD(T)/CBS | Weighted average of two conformers | scielo.brscielo.brscite.ai |
| -331 | Not specified in snippet | Theoretical calculation | scielo.brscielo.br |
Reaction Kinetics and Potential Energy Surface Mapping
Computational methods are employed to map the potential energy surfaces (PES) for reactions involving this compound, providing insights into reaction mechanisms and kinetics. csbsju.edu The reaction of this compound with the hydroxyl (OH) radical, a key atmospheric oxidant, has been studied theoretically. acs.org These studies identify all possible reaction channels, including hydrogen abstraction and OH addition, and evaluate their corresponding rate constants using formalisms like the variational transition-state theory (VTST). acs.org
For the reaction of MSIA with the OH radical, calculations at the CCSD(T)//mPW1K/MG3S level have been used to map the potential energy diagram. acs.org The reaction can proceed through different stationary points, including pre-reaction complexes and transition states. acs.org For example, the formation of an initial complex between MSIA and OH occurs without a barrier. acs.org The subsequent steps, such as the abstraction of a hydrogen atom or the addition of the OH group to the sulfur atom, involve surmounting specific energy barriers on the PES. acs.org The adduct formed from OH addition to MSIA is stabilized by 12.84 kcal/mol relative to the reactants. acs.org
Similarly, the oxidation of MSIA by ozone (O₃) has been investigated, revealing multiple reaction pathways. researchgate.netresearchgate.net The most favorable pathway was found to have an energy barrier of 13.02 kcal mol⁻¹. researchgate.netresearchgate.net Comparing the reaction rates derived from these computational studies indicates that the oxidation of MSIA by the OH radical is a more significant atmospheric process than its oxidation by ozone in the gas phase. researchgate.netresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the behavior of this compound in more complex environments, such as at interfaces, over time. researchgate.netnih.gov
MD simulations have been used to investigate the properties of this compound at the air-water interface, which is relevant to atmospheric aerosol chemistry. researchgate.netnih.gov These simulations show that the MSIA molecule tends to be surface-active, with the sulfino group (-S(O)-OH) preferentially pointing towards the water phase. researchgate.netnih.gov This orientation at the interface is believed to be favorable for its heterogeneous oxidation. researchgate.netnih.gov The simulations indicate that while MSIA is surface-active, it can also travel into the bulk water phase. researchgate.net
The interactions of this compound with the air-water interface have been quantified using free energy profiles calculated from MD simulations. researchgate.netnih.gov The results show that the lowest system free energy for MSIA is located at the interface. researchgate.netnih.gov A free energy difference of 3.2 kJ mol⁻¹ was found between the interface and the bulk water phase. researchgate.netnih.gov This relatively small energy barrier suggests that the MSIA molecule can readily move from the interface into the bulk aqueous phase through thermal motion. researchgate.netnih.gov This leads to a calculated probability of only 21% for finding the MSIA molecule at the interface. researchgate.netnih.gov
Environmental and Atmospheric Chemistry of Methanesulfinic Acid
Role as a Key Intermediate in the Global Sulfur Cycle
Methanesulfinic acid is a pivotal, though transient, species in the atmospheric transformation of dimethyl sulfide (B99878) (DMS), the most abundant natural source of sulfur to the atmosphere. confex.comresearchgate.net The oxidation of DMS, originating from marine phytoplankton, initiates a complex series of reactions that are central to the global biogeochemical sulfur cycle. acs.orgcopernicus.org
The formation of MSIA primarily occurs through the oxidation of dimethyl sulfoxide (B87167) (DMSO), which is itself an oxidation product of DMS. copernicus.org Specifically, the reaction of DMSO with the hydroxyl radical (OH) in both the gas and aqueous phases leads to the production of MSIA. copernicus.org This process is a critical step in the multi-stage oxidation pathway of DMS that ultimately yields more stable sulfur compounds like methanesulfonic acid (MSA) and sulfate (B86663). confex.comcopernicus.org
The significance of MSIA lies in its position as a precursor to MSA. confex.com The subsequent oxidation of MSIA is a primary route for MSA formation in the atmosphere. confex.com The ratio of MSA to non-sea-salt sulfate in atmospheric aerosols is often used as a tracer for biogenic sulfur sources, highlighting the importance of understanding the chemical pathways involving MSIA. acs.orgacs.org
Recent studies have also identified the synergistic effects of MSIA with sulfuric acid (SA) and MSA in marine new particle formation. doi.org The joint participation of these sulfur-containing acids, all derived from DMS oxidation, can enhance the formation rates of new aerosol particles, particularly in regions with low temperatures and specific atmospheric compositions. doi.org This underscores the interconnected role of MSIA within the broader atmospheric sulfur cycle and its influence on climate-relevant processes. doi.org
Table 1: Key Reactions in the Formation and Transformation of this compound
| Reactants | Products | Phase | Significance |
| Dimethyl Sulfoxide (DMSO) + Hydroxyl Radical (OH) | This compound (MSIA) + other products | Gas & Aqueous | Primary formation pathway for MSIA. copernicus.org |
| This compound (MSIA) + Hydroxyl Radical (OH) | Methanesulfonyl Radical (CH3SO2) | Gas & Aqueous | Leads to the formation of MSA. copernicus.org |
| This compound (MSIA) + Ozone (O3) | Methanesulfonic Acid (MSA) | Aqueous | Contributes to MSA formation, particularly in the aqueous phase. confex.comcopernicus.org |
| Sulfuric Acid (SA) + Methanesulfonic Acid (MSA) + this compound (MSIA) + Dimethylamine (DMA) | New Particles | - | Synergistically enhances marine new particle formation rates. doi.org |
Contribution to Atmospheric Aerosol and Sulfate Formation
This compound is a direct contributor to the formation and growth of atmospheric aerosols, which have significant implications for Earth's climate system. nih.govacs.org As an intermediate in the oxidation of DMS, MSIA's transformation into non-volatile species like methanesulfonic acid (MSA) is a key process in the formation of secondary marine aerosols. acs.org
Once formed from the oxidation of DMSO, MSIA can be further oxidized to MSA. copernicus.org Both MSA and sulfuric acid, another end-product of DMS oxidation, have low volatilities and readily partition to the condensed phase, either by forming new particles or by condensing onto pre-existing aerosols. acs.orgacs.org This process increases the aerosol mass and can alter the size distribution of aerosol populations, which in turn influences cloud formation and the Earth's radiation balance. nih.govcopernicus.org
Specifically, MSA, derived from MSIA, can participate in new particle formation, especially in the presence of atmospheric bases like ammonia (B1221849) and amines. nih.govacs.org Laboratory studies and field observations have shown that MSA can nucleate with these bases to form stable clusters that grow into larger aerosol particles. nih.govacs.org The presence of MSA can enhance the rates of new particle formation, particularly in the marine atmosphere where DMS emissions are high. nih.govacs.org
Furthermore, the oxidation of MSIA can also contribute to the atmospheric sulfate budget. While the primary pathway from MSIA leads to MSA, some reaction pathways can ultimately result in the formation of sulfur dioxide (SO2), a precursor to sulfuric acid and sulfate aerosols. copernicus.org The branching ratio between the formation of MSA and SO2 from DMS oxidation is a critical factor determining the number concentration and composition of marine aerosols. confex.com
Table 2: Contribution of this compound Oxidation Products to Aerosol Formation
| Oxidation Product | Role in Aerosol Formation | Atmospheric Significance |
| Methanesulfonic Acid (MSA) | Participates in new particle formation and growth. acs.orgacs.org | Influences cloud condensation nuclei concentrations and Earth's radiative balance. nih.govacs.org |
| Sulfate (SO4²⁻) | A major component of atmospheric aerosols, contributes to aerosol mass. | Affects air quality and climate. |
Heterogeneous and Aqueous-Phase Oxidation Processes in the Atmosphere
The transformation of this compound into more stable sulfur compounds occurs through both heterogeneous and aqueous-phase oxidation processes in the atmosphere. acs.orgnih.govacs.org These multiphase reactions are crucial in determining the ultimate fate of MSIA and its contribution to the atmospheric sulfur budget and aerosol formation. copernicus.org
Aqueous-Phase Oxidation:
In the aqueous phase of cloud droplets and deliquesced aerosol particles, MSIA is primarily oxidized by the hydroxyl radical (OH) and ozone (O3). confex.comcopernicus.org The reaction of MSIA with OH in aqueous solution is very rapid and leads to the formation of methanesulfonic acid (MSA) with a high yield. researchgate.net
The oxidation of MSIA by ozone is also a significant pathway for MSA production in the aqueous phase. confex.com Kinetic studies have shown that the rate of this reaction is dependent on factors such as pH and temperature. confex.com Model studies suggest that multiphase reactions with ozone are a predominant mechanism for the final step of converting MSIA to MSA. confex.com
Heterogeneous Oxidation:
Heterogeneous oxidation involves the reaction of gas-phase oxidants with MSIA present in or on the surface of aerosol particles. acs.orgacs.org The heterogeneous oxidation of particulate MSA by gas-phase OH radicals has been studied, and it is found that this process can significantly impact the lifetime of MSA in marine boundary layer aerosols. acs.orgacs.org This implies that similar heterogeneous processes are likely important for its precursor, MSIA.
Theoretical studies suggest that the gas-phase oxidation of MSIA by ozone is of minor significance compared to its reaction with the OH radical. dntb.gov.uanih.gov However, these studies also highlight the potential importance of heterogeneous and aqueous-phase oxidation of MSIA by ozone. dntb.gov.ua The uptake of gaseous MSA onto particles like calcium carbonate and kaolinite (B1170537) has been observed, indicating that heterogeneous reactions can be a pathway for the transformation of sulfur compounds in the atmosphere. researchgate.net
The efficiency of these heterogeneous and aqueous-phase oxidation processes is critical for accurately modeling the atmospheric sulfur cycle and predicting the formation of secondary aerosols. acs.orgcopernicus.org
Table 3: Key Oxidants and Reaction Phases for this compound
| Oxidant | Reaction Phase | Significance |
| Hydroxyl Radical (OH) | Aqueous & Gas | A primary oxidant of MSIA in both phases, leading to MSA formation. copernicus.orgresearchgate.net |
| Ozone (O3) | Aqueous | An important oxidant of MSIA in the aqueous phase, contributing to MSA production. confex.com |
| Gas-phase Oxidants (e.g., OH) | Heterogeneous | Reacts with particulate MSIA, influencing its atmospheric lifetime. acs.orgacs.org |
Biological and Biochemical Significance of Sulfinic Acids
The "Sulfinic Acid Switch" in Proteins
The reversible oxidation of a cysteine thiol to a sulfinic acid (Cys-SO₂H) acts as a molecular switch that can modulate a protein's function. rsc.orgbenchchem.com This "sulfinic acid switch" is a key mechanism in redox signaling, allowing cells to respond to changes in the intracellular environment. rsc.orgresearchgate.net The formation of sulfinic acid is often triggered by reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as peroxides, superoxide, and peroxynitrite, making it an ideal sensor for oxidative stress. rsc.org
When a cysteine residue in a protein is oxidized to a sulfinic acid, it can lead to a conformational change that alters the protein's activity, turning it "on" or "off." rsc.orgbenchchem.com This modification is not a simple on/off switch but can fine-tune protein activity. A prime example of this regulatory mechanism is seen in the peroxiredoxin (Prx) family of antioxidant enzymes. benchchem.com The formation of cysteine sulfinic acid at the active site of certain Prx isoforms leads to their inactivation. benchchem.comnih.gov This inactivation was once thought to be permanent, but the discovery of a dedicated repair enzyme revealed the reversible nature of this switch. nih.gov
The "sulfinic acid switch" has been implicated in the regulation of various cellular processes. For instance, in the protein DJ-1, which is linked to neuroprotection, the formation of cysteine sulfinic acid enhances its antioxidant capacity. benchchem.com This demonstrates that sulfinic acid formation can also activate or enhance a protein's function, highlighting the versatility of this post-translational modification.
Table 1: The "Sulfinic Acid Switch" in Key Proteins
| Protein | Function | Effect of Sulfinic Acid Formation | Reference |
| Peroxiredoxins (Prx) | Antioxidant enzymes, peroxide reduction | Inactivation of peroxidase activity | benchchem.com |
| DJ-1 | Neuroprotection, antioxidant | Enhanced antioxidant capacity | benchchem.com |
| Nitrile Hydratase | Catalysis | Essential for catalytic activity | ugent.be |
| D-amino acid oxidase | Enzyme | Reduced specific activity, potential stability enhancement | ugent.be |
Enzyme-Mediated Reduction of Sulfinic Acids: Mechanism and Identification of Sulfiredoxin
For many years, the oxidation of cysteine to sulfinic acid was considered an irreversible "overoxidation" process leading to a loss of protein function. nih.govrsc.org However, research has demonstrated that this modification can be reversed in vivo by a specific enzyme called sulfiredoxin (Srx). nih.govrsc.org The identification of sulfiredoxin, first in yeast and with a human analogue subsequently found, was a landmark discovery that underscored the regulatory importance of the sulfinic acid state. nih.govrsc.org
Sulfiredoxin catalyzes the ATP-dependent reduction of cysteine sulfinic acid in specific proteins, most notably the 2-Cys peroxiredoxins. aacrjournals.orgnih.govgrantome.com The mechanism of this reduction is a complex, multi-step process:
Phosphorylation: The reaction is initiated by the phosphorylation of the sulfinic acid moiety on the target protein (e.g., Prx-SO₂H) by ATP. rsc.orgnih.govresearchgate.net This step forms a sulfinic phosphoryl ester intermediate, which is a better leaving group than the original sulfinic acid. rsc.orgresearchgate.net
Thiosulfinate Formation: A cysteine residue in the active site of sulfiredoxin then attacks this intermediate. researchgate.netchemrxiv.org This nucleophilic attack results in the formation of a thiosulfinate intermediate, creating a covalent bond between the peroxiredoxin and sulfiredoxin. researchgate.netchemrxiv.org
Reduction and Release: The thiosulfinate intermediate is then resolved by a thiol-containing molecule, such as thioredoxin, which reduces the disulfide bond and releases the active peroxiredoxin with its cysteine residue back in the sulfenic acid state (Prx-SOH). nih.govresearchgate.net The sulfiredoxin is also returned to its reduced, active form. nih.gov
This intricate enzymatic process highlights the cell's investment in maintaining the reversibility of the sulfinic acid switch, allowing for dynamic control over protein function in response to oxidative signals. nih.gov
Role in Intracellular Redox Sensing and Signal Transduction Pathways
The reversible nature of this modification allows it to function as a dynamic signaling event. nih.gov When levels of oxidants like hydrogen peroxide (H₂O₂), which acts as a second messenger, rise, specific cysteine residues in signaling proteins are oxidized to sulfinic acid. ahajournals.orgupf.edu This modification can then trigger downstream signaling cascades. ahajournals.org
For example, the inactivation of peroxiredoxins through sulfinic acid formation is thought to create localized increases in H₂O₂ levels, which can then potentiate signaling pathways. nih.gov The subsequent repair of the peroxiredoxin by sulfiredoxin effectively turns off this signal. nih.gov This controlled fluctuation in H₂O₂ levels, governed by the sulfinic acid switch, plays a crucial role in regulating processes like cell growth, differentiation, and migration. acs.org
Furthermore, sulfiredoxin itself has been implicated in promoting cancer cell invasion and metastasis by enhancing EGFR signaling, indicating a direct link between the machinery that regulates sulfinic acid and major signal transduction pathways. aacrjournals.org The reversible formation of cysteine sulfenic and sulfinic acids has also been shown to be critical for T-cell activation and function, impacting calcium flux and ERK1/2 phosphorylation. oup.com
Reversibility of Cysteine Sulfinic Acid Formation in Biological Systems
The reversibility of cysteine sulfinic acid formation is a cornerstone of its regulatory function. nih.govrsc.org While further oxidation to sulfonic acid (Cys-SO₃H) is generally considered an irreversible event associated with cellular damage, the reduction of sulfinic acid back to a thiol is an active, enzyme-catalyzed process. ahajournals.orgpnas.org
The discovery that sulfinic acid on peroxiredoxin I could be rapidly reduced back to the catalytically active thiol form in mammalian cells provided the first direct evidence of this reversibility in a physiological context. researchgate.net This finding challenged the long-held view of sulfinic acid as a terminal oxidation product. rsc.org
The key enzyme responsible for this reversal is sulfiredoxin, which specifically recognizes and reduces the sulfinic acid on typical 2-Cys peroxiredoxins in an ATP-dependent manner. grantome.comwfu.edu This reversibility is not universal to all proteins containing sulfinic acid; the specificity of sulfiredoxin for peroxiredoxins suggests a highly regulated process. However, recent studies are uncovering a broader range of potential substrates for sulfiredoxin, expanding the known scope of this reversible modification. rsc.org
The ability of the cell to reverse this oxidative modification allows for a dynamic cycle of protein activity regulation, enabling cells to adapt to fluctuating redox conditions and utilize oxidative signals for physiological responses rather than succumbing to irreversible damage. nih.govportlandpress.com
Utilization in the Synthesis of Biologically Relevant Products
The unique reactivity of sulfenic acids, the precursors to sulfinic acids, has been harnessed for the stereoselective synthesis of biologically important molecules. arkat-usa.org While sulfenic acids themselves are often too unstable to be isolated, their transient nature can be exploited in concerted chemical reactions. researchgate.netnih.gov
Researchers have developed methods to generate sulfenic acids in situ from more stable sulfoxide (B87167) precursors. mdpi.com These transient sulfenic acids can then undergo regio- and stereoselective additions to double and triple bonds. arkat-usa.org This strategy has been successfully employed in the enantiomerically pure synthesis of compounds like alliin (B105686) derivatives and thiosugars. researchgate.netnih.gov
For instance, carbohydrate and amino acid-derived sulfenic acids have been used to create complex glycoconjugates with sulfinyl, sulfonyl, and disulfide functional groups. researchgate.net Preliminary biological testing of these synthesized compounds has revealed promising activities, including apoptotic effects on malignant cells and inhibitory activity against the pathogen Staphylococcus aureus. researchgate.netnih.gov This highlights the potential of leveraging the chemistry of sulfenic and sulfinic acids to develop new therapeutic agents. nih.gov
Derivatives and Chemical Transformations Involving Methanesulfinic Acid
Synthesis of Sulfinic Acid Derivatives
The sulfinic acid moiety (R-S(O)OH) of methanesulfinic acid can be converted into several derivative classes, including salts, esters (sulfinates), and amides (sulfinamides).
Salts of this compound are readily formed by reaction with a suitable base. The most common salt, sodium methanesulfinate (B1228633) (CH₃SO₂Na), is commercially available and widely used as a reagent. It can be prepared by reacting methyl methanesulfonate (B1217627) with sodium hydroxide (B78521) in water. chemicalbook.com
Sulfinamides are the amides of sulfinic acids. Chiral sulfinamides, in particular, are recognized as important pharmacophores and are used in drug design. researchgate.net The synthesis of N,N-dialkylmethanesulfonamides has been documented, which can then be used as starting materials for more complex structures. tandfonline.com The general synthesis of sulfinamides can be challenging but is an area of active research due to their potential applications in drug discovery. researchgate.net
Another class of derivatives is 1-(Arylthio)methanesulfonamides, which can be synthesized by reacting sodium arylthiolates with 1-bromomethanesulfonamides. acs.org These compounds can be further transformed; for instance, oxidation of the sulfide (B99878) linkage yields the corresponding 1-(arylsulfinyl)methanesulfonamides. acs.org
Table 1: Key Derivatives Synthesized from this compound Precursors
| Derivative Class | General Structure | Synthetic Precursor(s) | Reference(s) |
|---|---|---|---|
| Sulfinate Salts | CH₃SO₂⁻ M⁺ | This compound, Base (e.g., NaOH) | chemicalbook.com |
| Sulfinamides | CH₃S(O)NR₂ | This compound/derivatives, Amine | researchgate.net, tandfonline.com |
| 1-(Arylthio)methanesulfonamides | Ar-S-CH₂-SO₂NR₂ | 1-Bromomethanesulfonamide, Sodium arylthiolate | acs.org |
| 1-(Arylsulfinyl)methanesulfonamides | Ar-S(O)-CH₂-SO₂NR₂ | 1-(Arylthio)methanesulfonamide, Oxidizing agent | acs.org |
Medicinal Chemistry Relevance of Sulfinomethylamino Group-Containing Compounds
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. chemicalbook.comnih.gov Sulfonamides are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govontosight.ainih.gov Their utility often stems from their ability to act as bioisosteres of carboxylic acids, offering improved physicochemical properties like metabolic stability and membrane permeability. tcichemicals.comdrughunter.comtandfonline.com
While the sulfonyl (S(VI)) group of sulfonamides is prevalent, related sulfur functional groups at the S(IV) oxidation state, such as in sulfinamides (R-S(O)-NR'₂) and the more specific sulfinomethylamino moiety (-N-CH₂-S(O)-), are gaining attention in drug design.
The sulfinamide functional group and its aza-analogs, sulfilimines, are considered underexplored but potentially valuable bioisosteres for sulfoxides, sulfones, and sulfonamides. researchgate.netacs.org The exploration of these novel functional groups is a key strategy in medicinal chemistry for several reasons:
Bioisosteric Replacement : They can replace more common functional groups to modulate a compound's biological activity, selectivity, and pharmacokinetic profile. drughunter.comacs.org
Improved Properties : Introducing these groups can lead to enhanced drug-like properties, such as solubility and metabolic stability. acs.org
Novel Intellectual Property : The use of less common motifs can help in the development of new intellectual property for drug discovery programs. drughunter.comacs.org
Chiral sulfinyl compounds, including sulfinamides, are recognized as important pharmacophores in their own right and are increasingly used in drug design. researchgate.net The development of synthetic methods to access these compounds is crucial for expanding their application and exploring their full potential in creating new therapeutic agents. researchgate.net
Table 2: Sulfur-Based Functional Groups in Medicinal Chemistry
| Functional Group | General Structure | Oxidation State | Role in Medicinal Chemistry | Reference(s) |
|---|---|---|---|---|
| Sulfonamide | R-SO₂-NR'₂ | S(VI) | Prevalent pharmacophore; bioisostere for carboxylic acids. | tcichemicals.com, nih.gov |
| Sulfinamide | R-S(O)-NR'₂ | S(IV) | Emerging pharmacophore; chiral auxiliary. | researchgate.net |
| Sulfilimine | R-S(NR')-R'' | S(IV) | Underexplored bioisostere for sulfoxides. | acs.org |
| Sulfoximine | R-S(O)(NR')-R'' | S(VI) | Aza-analog of sulfones; bioisostere for sulfones/sulfonamides. | acs.org, researchgate.net |
Advanced Analytical Methodologies for Methanesulfinic Acid Research
Methodologies for Detection and Quantification in Complex Matrices
The accurate measurement of methanesulfinic acid in complex matrices, such as biological tissues and fluids, is critical for understanding its role in various biochemical processes. This compound is a stable, non-radical product formed from the reaction of dimethyl sulfoxide (B87167) (DMSO) with hydroxyl radicals (HO•). nih.govpurdue.edu This reaction allows DMSO to be used as a molecular probe to detect the generation of these highly reactive oxygen species in vivo. nih.govnih.gov The quantification of the resulting this compound provides a direct chemical means for measuring cumulative hydroxyl radical generation. nih.gov
Several analytical methods have been developed for this purpose, ranging from colorimetric assays to advanced chromatographic techniques.
Colorimetric and Spectrophotometric Assays: A straightforward and inexpensive method for measuring this compound involves a colorimetric assay. nih.govpurdue.edu This technique is based on the coupling reaction between a diazonium salt, such as Fast Blue BB, and the sulfinic acid group (RSOOH) at an acidic pH. nih.govnih.gov The reaction produces a colored diazosulfone derivative, which can be selectively extracted into an organic solvent (e.g., a toluene/butanol mixture) and measured spectrophotometrically. nih.govpurdue.edu This method demonstrates good linearity for this compound concentrations in the micromolar range (30 to 300 µM) and has a sensitivity of approximately 10 nanomoles per sample. nih.govpurdue.edu A key advantage is the minimal interference from other biological compounds like glutathione, sulfate (B86663), phenols, amines, and even large excesses of the precursor, dimethyl sulfoxide. nih.govnih.govpurdue.edu
High-Performance Liquid Chromatography (HPLC): For enhanced sensitivity and specificity, High-Performance Liquid Chromatography (HPLC) methods are employed. Two primary HPLC-based approaches have been described for the determination of methanesulfinate (B1228633):
Pre-column Derivatization with Reversed-Phase HPLC: This method involves derivatizing the methanesulfinate with a diazonium salt, such as fast garnet GBC, similar to the colorimetric assay. The resulting colored derivative is then separated using reversed-phase HPLC and detected. ebi.ac.uk
Direct Analysis with Ion-Exchange HPLC or Electrochemical Detection: this compound can be measured directly without derivatization. One approach uses anion exchange HPLC with conductivity detection. ebi.ac.uk Another highly sensitive method utilizes HPLC separation followed by direct electrochemical detection (oxidation). nih.gov This HPLC-ED method simplifies sample preparation by eliminating the derivatization step and the need to remove interfering lipophilic compounds, and it can measure as little as 0.04 nmol of this compound in tissue extracts. nih.gov
These methods are crucial for applications such as detecting methylthio displacements in the metabolism of xenobiotics or quantifying hydroxyl radical formation in pathological processes. purdue.edunih.govebi.ac.uk
Table 1: Comparison of Analytical Methods for this compound Quantification
| Methodology | Principle | Typical Application | Limit of Detection (LOD) | Key Advantages | Source(s) |
|---|---|---|---|---|---|
| Colorimetric Assay | Diazonium salt coupling reaction forms a colored diazosulfone derivative, measured by spectrophotometry. | Biological samples (e.g., liver homogenate, tissue extracts). | ~10 nmol per sample | Inexpensive, simple, minimal interference from DMSO and other biological compounds. | nih.govnih.govpurdue.edu |
| Reversed-Phase HPLC | Separation and detection of a derivative formed between methanesulfinate and a diazonium salt (e.g., fast garnet GBC). | Biological incubations (e.g., xanthine/xanthine oxidase systems). | Not specified, but used for quantitation. | High specificity due to chromatographic separation. | ebi.ac.uk |
| Anion Exchange HPLC | Separation based on ionic interaction with a stationary phase, followed by conductivity detection. | Biological incubations. | Not specified, but used for quantitation. | Direct detection without derivatization. | ebi.ac.uk |
| HPLC with Electrochemical Detection (HPLC-ED) | Direct measurement via HPLC separation followed by electrochemical oxidation. | Plant tissue extracts (e.g., paraquat-treated leaves). | 0.04 nmol (~2 µM) | High sensitivity, simplified sample preparation (no derivatization). | nih.gov |
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and for monitoring its formation and subsequent reactions in real-time. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide detailed information about the compound's bonding and geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the structure of this compound.
¹H NMR: The proton NMR spectrum of this compound in D₂O is predicted to show a singlet for the methyl (CH₃) protons. hmdb.cahmdb.ca
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon environment within the molecule. nih.govspectrabase.com
Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, offering a "fingerprint" for its identification and information about its functional groups and bonding. While comprehensive studies on solid-state this compound are less common than for its oxidation product, methanesulfonic acid, the principles are directly applicable. royalsocietypublishing.orgresearchgate.net
Matrix-isolation IR spectroscopy has been used to characterize this compound (CH₃SOH) generated via high-vacuum flash pyrolysis. acs.org The observed IR bands, supported by isotope labeling experiments, confirm its structure. acs.org For instance, key vibrational modes include the O-H stretch, S-O stretch, and C-S stretch. acs.orggssrr.org Diffuse Reflectance Infrared Fourier Transform Spectrometry (DRIFTS) has been employed to study the heterogeneous reaction of methanesulfonic acid with trimethylamine (B31210) on surfaces, a technique also applicable to studying surface reactions of this compound. nih.gov
The photochemistry of this compound has also been investigated using these techniques. Upon UV irradiation, matrix-isolated this compound can decompose, and the resulting products can be identified by their characteristic IR spectra. acs.org
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Observed/Predicted Value | Significance | Source(s) |
|---|---|---|---|---|
| ¹H NMR | Chemical Shift (CH₃) | Predicted singlet in D₂O | Confirms the presence and chemical environment of the methyl group. | hmdb.cahmdb.ca |
| ¹³C NMR | Spectral Data | Available in databases | Characterizes the carbon atom in the molecule. | nih.govspectrabase.com |
| Infrared (IR) Spectroscopy | O-H Stretch | 3588.3 cm⁻¹ (in Ar-matrix) | Identifies the hydroxyl group. | acs.org |
| C-H Stretch/Bend | 1440.3 cm⁻¹, 1408.8 cm⁻¹ (in Ar-matrix) | Corresponds to the vibrations of the methyl group. | acs.org | |
| S=O Stretch | 1161.4 cm⁻¹ (in Ar-matrix) | Characteristic of the sulfinyl group. | acs.org | |
| C-S Stretch | 775 cm⁻¹ (in related composite) | Indicates the carbon-sulfur bond vibration. | gssrr.org | |
| UV-Vis Spectroscopy | Absorption Maximum (λmax) | ~260 nm | Used to study the photolytic decomposition of the molecule. | acs.org |
| Mass Spectrometry | GC-MS Data | Available in databases | Provides information on the mass-to-charge ratio for molecular identification. | nih.gov |
Conclusion and Future Research Directions
Current Challenges and Knowledge Gaps in Methanesulfinic Acid Research
Despite its growing importance, significant challenges and knowledge gaps remain in the comprehensive understanding of this compound (MSIA). A primary challenge lies in its direct measurement and quantification in various environmental and industrial matrices. Due to its relative instability towards oxidation and methodological issues, especially in saline environments, direct measurement of MSIA in settings like seawater has been historically difficult. onu.edu This instability complicates the accurate assessment of its atmospheric and aquatic concentrations, hindering a full understanding of its role in biogeochemical cycles. onu.edu
A significant knowledge gap exists in the fundamental understanding of the properties and reactivity of MSIA itself. While it is known to be an intermediate in the atmospheric oxidation of dimethyl sulfide (B99878) (DMS) to methanesulfonic acid (MSA), the detailed kinetics and mechanisms of its various transformation pathways are not fully elucidated. researchgate.net For instance, the heterogeneous oxidation of MSIA at the air-water interface is thought to be significant, but more experimental data are needed to understand the kinetic differences between reactions in aerosol particles and dilute solutions. researchgate.net The precise role of MSIA in new particle formation in the marine atmosphere, particularly in conjunction with other precursors like sulfuric acid and iodine oxoacids, remains an area of active investigation with many unanswered questions. acs.orgcopernicus.org
Furthermore, while the use of methanesulfonic acid (MSA) in various applications is well-documented, the specific contributions and potential of its precursor, this compound, are less explored. The development of robust and efficient synthetic routes to MSIA and its derivatives is another area that requires more attention to unlock its full potential as a chemical intermediate. cymitquimica.commdpi.com There is also a lack of comprehensive data on the thermodynamic and physical properties of pure MSIA, which is essential for designing and optimizing industrial processes. upc.edu Addressing these challenges and filling these knowledge gaps through targeted research will be crucial for advancing the fundamental science and practical applications of this compound.
Emerging Research Avenues and Potential Applications
Emerging research is beginning to shed light on new avenues and potential applications for this compound and its derivatives, driven by a growing emphasis on green chemistry and sustainable technologies. rsc.orgkuleuven.be
One of the most promising areas of future research is in atmospheric and environmental chemistry . Advanced analytical techniques are now enabling the first direct measurements of MSIA in seawater, providing a new understanding of the marine sulfur cycle. onu.edu Future research will likely focus on developing more sensitive and robust methods for in-situ monitoring of MSIA to better constrain its atmospheric models. onu.edu There is also a growing interest in understanding the role of MSIA in marine aerosol formation and its impact on climate. acs.orguw.edu Studies exploring the interactions of MSIA with other atmospheric components, such as iodine compounds, are expected to reveal new particle formation mechanisms. copernicus.org
In the realm of synthetic and materials chemistry , this compound derivatives are being explored as versatile building blocks. cymitquimica.com Their utility in organic synthesis, particularly for creating sulfur-containing compounds like sulfonamides, presents opportunities for developing novel pharmaceuticals and agrochemicals. cymitquimica.commarknteladvisors.com Research into new catalytic applications of MSIA and its salts is also an emerging field. The development of more sustainable production methods for this compound is another key research direction, aiming to reduce the environmental footprint of its synthesis. marketresearch.biz
A significant emerging application is in the field of electrochemistry and energy storage . Methanesulfonic acid is already used in electrolytes for batteries and electroplating. rsc.orgmarketresearch.biz Future research could explore the unique properties of methanesulfinate-based electrolytes for next-generation energy storage systems, such as redox flow batteries. rsc.orgkuleuven.be The high solubility of its metal salts could be advantageous in developing high-performance battery technologies. rsc.org
Furthermore, the role of this compound in hydrometallurgy is a novel and expanding area of research. rsc.orgresearchgate.net It is being investigated for its potential in the recycling of lithium-ion batteries and the recovery and refining of metals. rsc.org Its ability to dissolve metal oxides makes it a candidate for developing more environmentally friendly leaching processes in the mining industry. researchgate.net As the demand for sustainable and circular economies grows, the application of this compound in these areas is expected to expand significantly.
Finally, in the pharmaceutical sector , there is a growing demand for high-purity chemicals. researchandmarkets.com Research into advanced purification technologies and efficient synthesis methods for pharmaceutical-grade this compound and its derivatives is an important future direction. researchandmarkets.com This will be crucial for its application in drug manufacturing and as a key raw material in the synthesis of active pharmaceutical ingredients (APIs). researchandmarkets.comontosight.ai
Q & A
Q. What are the most reliable methods for quantifying methanesulfinic acid (MSIA) in biological samples?
The colorimetric assay using diazo coupling with Fast Blue BB salt is a widely validated method. Key steps include:
- Extraction : Homogenize samples in acidic conditions (e.g., H₂SO₄, butanol, acetic acid) to isolate MSIA .
- Reaction : Couple MSIA with Fast Blue BB at pH 2.0 to form a colored diazosulfone derivative, minimizing interference from phenols and amines .
- Quantification : Measure absorbance at 420 nm after stabilizing the product with pyridine and extracting it into organic solvents (e.g., toluene/butanol) . This method detects concentrations as low as 10 nmol and is linear between 30–300 µM MSIA .
Q. How can researchers validate the specificity of MSIA detection in complex matrices like liver homogenates?
- Standard curves : Generate curves in both distilled water and biological matrices (e.g., rat liver homogenates) to confirm consistency .
- Interference testing : Add excess competing compounds (e.g., sulfates, thiols, DMSO) to verify minimal cross-reactivity .
- Recovery assays : Spike known MSIA concentrations into samples and measure recovery rates (>90% indicates robustness) .
Q. What are the critical storage conditions for MSIA in laboratory settings?
- Aqueous solutions : Stable for days at 20°C (1 mM solution shows no degradation) but degrade slowly at 70°C (rate constant ~10⁻³ M⁻¹ sec⁻¹) .
- Avoid oxidizers : Store away from H₂O₂, bromine, or strong acids to prevent oxidation to methanesulfonic acid (MSA) .
Advanced Research Questions
Q. How does pH adjustment optimize MSIA detection in the presence of biological interferents?
Lowering reaction pH to 2.0 reduces interference from phenols and amines by protonating their reactive groups. However, this decreases sensitivity by ~6% due to partial quenching of the diazo coupling reaction. To mitigate:
- Use acidic butanol for extraction to selectively partition MSIA into the organic phase .
- Validate pH adjustments using buffered controls (e.g., acetate buffer at pH 4–5) .
Q. What experimental designs are recommended for studying MSIA as an intermediate in atmospheric DMS oxidation?
- Controlled chamber experiments : Simulate low-temperature (<0°C) DMS oxidation in environments like the CLOUD chamber at CERN to track MSIA formation .
- Box modeling : Integrate kinetic data (e.g., OH radical rates) to predict MSIA yields and its role in methanesulfonic acid (MSA) production .
- Isotopic labeling : Use ¹³C-DMS to trace MSIA pathways and quantify its contribution to aerosol formation .
Q. How can conflicting data on Fe³⁺-MSIA complex stability be resolved in hydroxyl radical (·OH) quantification studies?
- Competition assays : Compare MSIA yields from DMSO oxidation in the presence of ·OH scavengers (e.g., methanol, tert-butanol) to isolate radical-specific pathways .
- Chain reaction analysis : Account for Fe(II)-EDTA’s role in propagating ·OH-driven oxidation chains, which may amplify MSIA signals .
- Calibration controls : Use Scatchard analysis to standardize MSIA production rates relative to Fe(III) formation .
Q. What strategies improve the integration of MSIA detection with advanced analytical techniques (e.g., HPLC or NMR)?
- Pre-column derivatization : Modify MSIA with o-phthaldialdehyde (OPA) or chiral thiols for HPLC separation and fluorescence detection .
- Isotope dilution : Spike stable isotope-labeled MSIA (e.g., CD₃SO₂H) as an internal standard for LC-MS quantification .
- Multi-method validation : Cross-verify results using colorimetry, mass spectrometry, and ¹H-NMR to address method-specific biases .
Methodological Challenges and Contradictions
Q. Why do some studies report inconsistent MSIA yields in ·OH trapping experiments?
Discrepancies arise from:
- Reaction conditions : Variations in pH, temperature, or DMSO purity alter MSIA formation efficiency .
- Interference from Fe³⁺ : Fe³⁺-EDTA complexes may catalyze secondary oxidation, inflating MSIA measurements .
- Solution : Standardize protocols using the Babbs method (pH 2.0, Fast Blue BB) and report detailed reaction parameters .
Q. How should researchers address the limited sensitivity of colorimetric assays for low-abundance MSIA in environmental samples?
- Pre-concentration : Lyophilize samples and reconstitute in smaller volumes to enhance MSIA levels .
- Signal amplification : Couple diazo products with silver nanoparticles for surface-enhanced Raman spectroscopy (SERS) .
- Alternative probes : Develop fluorogenic reagents (e.g., naphthalene diazonium salts) for lower detection limits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
